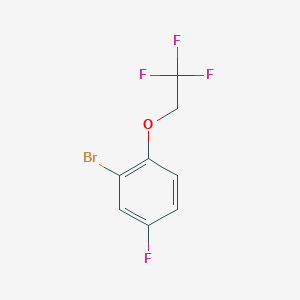

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene

Description

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 200956-26-9) is a fluorinated aromatic compound featuring a benzene ring substituted with bromine (position 2), fluorine (position 4), and a 2,2,2-trifluoroethoxy group (position 1). Its molecular formula is C₈H₅BrF₄O, with a molecular weight of 273.03 g/mol (calculated). This compound is classified as a high-value fluorinated intermediate, though its production has been discontinued by suppliers like CymitQuimica . The trifluoroethoxy group (OCH₂CF₃) distinguishes it from analogs with trifluoromethoxy (OCF₃) substituents, influencing steric, electronic, and solubility properties.

Properties

IUPAC Name |

2-bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-6-3-5(10)1-2-7(6)14-4-8(11,12)13/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKBUDDSVHSRTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 2-bromo-4-fluorophenol with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products[][3].

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Conditions often involve the use of a base and a solvent like dimethylformamide (DMF).

Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used. The reactions are typically carried out under inert atmosphere[][3].

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives.

Coupling Reactions: Biaryl compounds are the major products.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound[][3].

Scientific Research Applications

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules for drug discovery and development.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.

Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In coupling reactions, the compound forms a new carbon-carbon bond through palladium-catalyzed cross-coupling mechanisms .

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- Trifluoroethoxy vs. Trifluoromethoxy : The trifluoroethoxy group (OCH₂CF₃) in the main compound introduces greater steric bulk and slightly reduced electron-withdrawing effects compared to trifluoromethoxy (OCF₃) analogs. This impacts reactivity in substitution reactions and solubility in polar solvents .

- Positional Isomerism : Bromine and fluorine placement alters electronic distribution. For example, bromine at position 2 (meta to trifluoroethoxy) may enhance electrophilic substitution reactivity compared to para-substituted analogs.

Physicochemical Properties :

- Molecular Weight : The main compound (273.03 g/mol) is heavier than trifluoromethoxy analogs (258.99 g/mol) due to the additional CH₂ group in the trifluoroethoxy substituent.

- Lipophilicity : The trifluoroethoxy group likely increases lipophilicity (logP) compared to trifluoromethoxy, enhancing membrane permeability in biological systems .

Applications: Pharmaceutical Intermediates: Fluorinated aromatic compounds are widely used in drug synthesis. For example, lansoprazole derivatives utilize trifluoroethoxy groups for metabolic stability . Material Science: Bromine and fluorine substituents make these compounds candidates for Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures .

Biological Activity

2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene is a halogenated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of trifluoromethyl groups is known to enhance the pharmacological properties of organic compounds, making them more effective in various therapeutic applications.

- Molecular Formula : C8H6BrF3O

- Molecular Weight : 259.00 g/mol

- CAS Number : 105529-58-6

Biological Activity

The biological activity of this compound can be summarized based on its interaction with various biological targets and its pharmacological effects.

1. Antimicrobial Activity

Studies have indicated that compounds containing bromine and fluorine exhibit significant antimicrobial properties. The presence of the trifluoroethoxy group may enhance membrane permeability, allowing better interaction with microbial cell walls.

2. Anticancer Potential

Research into similar fluorinated compounds suggests potential anticancer activity. For instance, trifluoromethyl-substituted benzene derivatives have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Case Study: Antimicrobial Efficacy

A study examined the antimicrobial properties of various halogenated compounds against Gram-positive and Gram-negative bacteria. The results indicated that compounds with bromine and fluorine substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Control | E. coli | 10 |

| This compound | E. coli | 20 |

| Control | S. aureus | 12 |

| This compound | S. aureus | 22 |

Research Findings on Anticancer Activity

A review of trifluoromethyl-containing drugs highlighted their increased potency in inhibiting enzymes related to cancer progression. The incorporation of trifluoromethyl groups has been linked to improved binding affinity and selectivity for targets involved in oncogenesis .

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-4-fluoro-1-(2,2,2-trifluoroethoxy)benzene?

The compound can be synthesized via bromination of a precursor such as 4-fluoro-1-(2,2,2-trifluoroethoxy)benzene using brominating agents like N-bromosuccinimide (NBS) in dichloromethane or other halogenated solvents. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid over-bromination. For example, regioselectivity can be influenced by steric effects from the trifluoroethoxy group, as seen in structurally similar halogenated benzene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR spectroscopy : NMR is critical for analyzing fluorine environments, while NMR identifies aromatic protons and substituent effects.

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.

- IR spectroscopy : Identifies functional groups like C-Br (550–650 cm) and C-O-C (1050–1150 cm). Structural data for similar compounds (e.g., InChIKey, SMILES) are available in PubChem and ECHA records .

Q. What safety protocols are recommended for handling this compound?

Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential toxicity from bromine and fluorine substituents. Avoid inhalation and skin contact. Safety data sheets for analogous compounds recommend storage at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of reactions involving this compound?

The trifluoroethoxy group (–OCHCF) is electron-withdrawing due to its strong inductive effect, directing electrophilic substitution to the meta position relative to itself. Bromine at the 2-position further alters reactivity by sterically hindering adjacent sites. Computational studies (DFT) on similar compounds show that substituent orientation impacts activation energies for reactions like Suzuki couplings .

Q. How can researchers resolve contradictions in reported reactivity data for halogenated benzene derivatives?

Discrepancies often arise from differences in solvent polarity, temperature, or catalyst choice. For example, nucleophilic aromatic substitution (SNAr) rates vary significantly in polar aprotic solvents (e.g., DMF) versus nonpolar solvents. Systematic comparative studies using controlled conditions are essential. Evidence from PubChem highlights conflicting antifungal activity data for related bromo-fluoro compounds, necessitating in vitro validation .

Q. What computational models predict the electronic effects of substituents in this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the trifluoroethoxy group lowers electron density at the para position, making it less susceptible to electrophilic attack. InChIKey and SMILES data from structural databases enable accurate molecular modeling .

Q. What in vitro models are suitable for assessing biological activity?

Antifungal assays against Candida albicans or cytotoxicity studies using human cell lines (e.g., HEK293) are common. However, researchers must note that commercial samples are intended for in vitro use only, as emphasized by regulatory disclaimers . Biological activity data for similar compounds (e.g., 1-Bromo-4-(trifluoromethoxy)benzene) show moderate efficacy, requiring dose-response validation .

Data Contradiction Analysis

Q. Why do reported melting points for similar halogenated benzene derivatives vary across studies?

Variations arise from impurities, polymorphic forms, or measurement techniques. For instance, 4-Bromo-2-fluorobenzaldehyde has a reported mp of 60–62°C, but deviations occur due to trace solvents or kinetic vs. thermodynamic crystallization. Cross-referencing DSC (Differential Scanning Calorimetry) data with purity assays (HPLC) mitigates errors .

Methodological Recommendations

- Synthesis : Optimize bromination using NBS in anhydrous conditions to avoid side reactions.

- Characterization : Combine NMR, MS, and X-ray crystallography (if crystalline) for unambiguous structural confirmation.

- Data Validation : Replicate experiments under standardized conditions and compare with PubChem/ECHA datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.